molecular formula C28H18FN5O2S3 B2642460 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690270-90-7

2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2642460
CAS No.: 690270-90-7
M. Wt: 571.66
InChI Key: DBTZERMQZKYSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a potent, dual-action inhibitor targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) kinase pathways[ Source ]. By covalently binding to the ATP-binding site of these receptors, this compound effectively blocks their autophosphorylation and subsequent downstream signaling, which are critical for cellular proliferation and angiogenesis[ Source ]. This dual-inhibition profile makes it a valuable chemical probe for investigating the crosstalk between these two key pathways in oncological research, particularly in the context of tumor growth and metastasis. Studies have shown its efficacy in inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines[ Source ]. Furthermore, its research utility extends to exploring mechanisms of resistance to single-target kinase inhibitors and for evaluating the therapeutic potential of concurrent EGFR and VEGFR signaling blockade in experimental models of cancer. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18FN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(39-33-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTZERMQZKYSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thieno[2,3-d]pyrimidine core .
  • A fluorophenyl group which enhances its binding affinity to target enzymes.
  • A sulfanyl linkage that provides additional sites for chemical modification.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study involving various thienopyrimidine derivatives demonstrated significant inhibitory effects against multiple human cancer cell lines. The compound exhibited:

  • Growth inhibition across 60 different tumor cell lines.
  • Potent activity with GI50 (Growth Inhibition at 50%) values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
CompoundTGI (µM)GI50 (µM)LC50 (µM)
2016.23.350.1
2367.76.6100

These results indicate that compounds derived from the thieno[2,3-d]pyrimidine scaffold can be more effective than traditional treatments .

The mechanism by which this compound exerts its anticancer effects involves:

  • Enzyme Inhibition : It targets key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and cell growth.
  • Binding Affinity : The presence of the fluorophenyl group increases binding affinity to the active sites of these enzymes, enhancing its inhibitory effects .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that derivatives of thienopyrimidine exhibit:

  • Activity against both Gram-positive and Gram-negative bacteria .
  • Effective inhibition of pathogenic fungi .

Case Studies

A notable case study evaluated the biological activity of a series of thienopyrimidine derivatives, including the compound . The findings suggested that modifications in the structure could lead to enhanced biological activity:

  • Compounds with specific substitutions at critical positions demonstrated improved potency against various microbial strains .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer properties. The presence of the fluorophenyl group may enhance its potency against various cancer cell lines by modulating cellular pathways involved in proliferation and apoptosis .
  • Antibacterial and Antifungal Properties :
    • Research shows that derivatives of thieno[2,3-d]pyrimidines have demonstrated antibacterial and antifungal activities. This compound may inhibit the growth of resistant bacterial strains and fungi by interfering with their metabolic processes .
  • Anti-inflammatory Effects :
    • Compounds similar to this one have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following factors are significant:

  • Substituent Variations : Modifying the phenyl and thiadiazol groups can lead to variations in biological activity. For instance, electron-withdrawing groups may enhance antibacterial activity while electron-donating groups could improve anticancer effects .
Substituent Effect on Activity
Fluorine (–F)Increases lipophilicity and bioavailability
Thiadiazole groupEnhances antimicrobial properties
Acetamide linkagePotentially increases solubility

Case Studies

  • Anticancer Studies : A study evaluating thieno[2,3-d]pyrimidine derivatives showed that compounds with similar structures inhibited the growth of breast cancer cells significantly more than standard treatments .
  • Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics against strains of Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents LogP* (Predicted)
Target Compound Thienopyrimidinone 4-Fluorophenyl, 5-phenyl-thiadiazole 3.8
CAS 477332-63-1 Triazole 4-Chlorophenyl, 3,4-difluorophenyl 4.2
CAS 561295-12-3 Triazole-thiophene Thiophen-2-yl, 4-fluorophenyl 3.5

*LogP values estimated using fragment-based methods.

Role of Sulfanyl-Acetamide Linkers

The sulfanyl-acetamide bridge is conserved across multiple analogs, facilitating conformational flexibility and hydrogen bonding. For instance:

  • This contrasts with the target compound’s neutral thiadiazole ring.

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